molecular formula C9H13N3O2 B13625097 4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylicacid

4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylicacid

Cat. No.: B13625097
M. Wt: 195.22 g/mol
InChI Key: YNVFEHOULQOMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid is a bicyclic heterocyclic compound featuring an eight-membered diazocine ring fused to a pyrazole moiety, with a carboxylic acid substituent at the 2-position. This structure confers unique conformational flexibility and hydrogen-bonding capabilities, making it a valuable scaffold in medicinal chemistry and drug discovery . It is primarily utilized as a building block for synthesizing bioactive molecules, as evidenced by its commercial availability from suppliers like Enamine Ltd and CymitQuimica .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c13-9(14)8-5-7-6-10-3-1-2-4-12(7)11-8/h5,10H,1-4,6H2,(H,13,14)

InChI Key

YNVFEHOULQOMFB-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)O)CNC1

Origin of Product

United States

Preparation Methods

Base-Catalyzed Autocondensation and Cross-Condensation

A novel and efficient synthetic route to the diazocine core involves base-catalyzed, solvent-free autocondensation and cross-condensation of fluorinated o-aminophenones or related aminoketones. This method yields rigid V-shaped diazocine derivatives, including those structurally related to the target compound.

  • Reaction Conditions:
    • Base catalyst (e.g., organic bases)
    • Solvent-free or minimal solvent environment
    • Moderate heating (e.g., 80 °C for sensitive substrates)
  • Key Features:
    • High conversion and yield (up to 99% conversion, 87% isolated yield under optimal conditions)
    • Tolerance to various solvents and bases (see Table 1 below)
    • Ability to generate enantiomerically pure or racemic products depending on substrate chirality
    • Structural rigidity confirmed by X-ray crystallography and chiroptical methods

Table 1: Effect of Solvent on Conversion and Yield in Base-Catalyzed Diazocine Formation

Entry Solvent Conversion (%) Yield (%)
1 Dimethylformamide (DMF) 94 87
2 Dimethyl sulfoxide (DMSO) 97 84
3 Pyridine (Py) 90 86
4 Acetonitrile (MeCN) 99 87
5 Tetramethylguanidine (TMG) 98 18
6 Ethylene glycol ((CH2OH)2) 98 73
7 Isopropanol (i-PrOH) 98 72
8 n-Butanol (n-BuOH) 84 29
9 Water 97 29
10 1,4-Dioxane 74 65
11 1,2-Dichloroethane (DCE) 37 15
12 Toluene 61 49
13 n-Heptane 44 24
14 No solvent 99 93
  • Note: The best yields were obtained under solvent-free conditions, highlighting the efficiency of autocondensation without solvent interference.

Synthesis from o-Aminophenone Precursors

The preparation of the diazocine ring system often starts from o-aminophenone derivatives , which undergo condensation reactions to form the bicyclic framework.

  • Typical Procedure:

    • Reaction of o-aminophenone with an aldehyde or ketone under basic or acidic conditions
    • Intramolecular cyclization to form the diazocine ring
    • Subsequent functional group transformations to introduce the carboxylic acid moiety at position 2
  • Example:

    • 2-Nitro-5-(pent-4-en-1-yloxy)benzaldehyde reacted with 4-penten-1-ol under Mitsunobu conditions to form intermediates, which are then cyclized to the diazocine scaffold.

Functional Group Transformations and Ester Hydrolysis

The compound is often isolated or handled as its ester derivative (ethyl ester), which can be hydrolyzed to the free carboxylic acid:

  • Hydrolysis Conditions:

    • Acidic or basic hydrolysis of ethyl 4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a]diazocine-2-carboxylate
    • Typical reagents: aqueous NaOH or HCl under reflux
    • Purification by crystallization or chromatography
  • This step is critical for obtaining the target 4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a]diazocine-2-carboxylic acid in pure form.

Additional Synthetic Notes from Patents

  • Patents describe heterocyclic compounds similar to the pyrazolo-diazocine core with antibacterial properties, indicating synthetic routes involving multi-step cyclizations and functionalization.
  • Methods include the preparation of tetrahydro and methano derivatives, which can be precursors or analogs of the target compound.
  • These patents emphasize the importance of controlled reaction conditions to maintain ring integrity and functional group placement.

Summary of Key Research Discoveries

  • The base-catalyzed, solvent-free autocondensation method is a breakthrough for synthesizing the rigid diazocine scaffold with high yields and purity.
  • The structural rigidity of the diazocine ring allows for separation of enantiomers and thermal stability up to 140 °C, which is important for pharmaceutical applications.
  • The functionalization at the 2-position with a carboxylic acid group is achievable via ester intermediates, facilitating further derivatization or direct use in medicinal chemistry.
  • The compound's chemical stability under various conditions allows for diverse synthetic transformations without degradation of the bicyclic core.

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Ring Size Substituents Key Properties Applications
4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid Pyrazolo-diazocine 8-membered -COOH at position 2 High conformational flexibility; pH-dependent solubility Drug discovery intermediates
Ethyl 4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate Pyrazolo-diazepine 7-membered -COOEt at position 2; ketone at position 4 Improved lipophilicity; ester group enhances membrane permeability Prodrug synthesis
5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Pyrazolo-pyrimidine 6-membered -CF₃ and -OCH₃ substituents Enhanced electron-withdrawing effects; increased metabolic stability Kinase inhibition studies
4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine Pyrazolo-diazepine 7-membered -NH₂ at position 2 Basic amine group; potential for hydrogen bonding GPCR-targeted drug candidates
2-({4-[(6aR)-1-Hydroxy-3-imino-3H,4H,5H,6H,6aH,7H,8H,9H-imidazo[1,5-f]pteridin-8-yl]phenyl}formamido)pentanedioic acid Imidazo-pteridine 10-membered -COOH and hydroxyl groups Complex hydrogen-bonding network; folate mimicry Antimetabolite therapies

Structural and Functional Analysis

  • Ring Size and Flexibility : The target compound’s eight-membered diazocine ring offers greater conformational flexibility compared to smaller diazepine (7-membered) or pyrimidine (6-membered) analogs. This flexibility may enhance binding to dynamic protein targets but could also reduce metabolic stability .
  • Substituent Effects :
    • The carboxylic acid group (-COOH) at position 2 enhances solubility in polar solvents and enables salt formation, which is critical for bioavailability. In contrast, ester derivatives (e.g., ethyl ester in ) improve lipophilicity for better cell membrane penetration.
    • Electron-withdrawing groups like -CF₃ (in ) increase metabolic stability but may reduce reactivity in cross-coupling reactions.
  • Suzuki-Miyaura couplings (as in ) are commonly used to attach aryl/heteroaryl groups to the pyrazole core.

Physicochemical Properties

Property Target Compound Ethyl Ester Analog Pyrazolo-pyrimidine
Molecular Weight (g/mol) ~250–280 (estimated) 341.29 364 (M++1)
LogP ~1.5 (acidic pH) ~2.8 ~3.2
Solubility High in basic conditions Moderate in organic solvents Low in aqueous media

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of this compound that influence its solubility and permeability in biological systems?

  • Methodological Answer : The compound’s LogD values at pH 5.5 (-1.24) and pH 7.4 (-2.38) suggest limited lipid solubility under physiological conditions, which may hinder passive diffusion across membranes. Its polar surface area (104.97 Ų) further supports low permeability, aligning with Lipinski’s rules . Researchers should prioritize formulation strategies (e.g., salt formation, prodrugs) to enhance bioavailability.

Q. How can researchers validate the compound’s structural integrity after synthesis?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) and elemental analysis to confirm molecular weight and composition. For example, HRMS (ESI) with a mass accuracy of ≤3 ppm is critical, as demonstrated in analogous heterocyclic systems (e.g., tetrahydroimidazo[1,2-a]pyridine derivatives) . Additionally, ¹H/¹³C NMR can resolve ring conformations and substituent positions .

Q. What synthetic routes are reported for similar polycyclic pyrazolo-diazocine derivatives?

  • Methodological Answer : One-pot two-step reactions involving cyclization of pre-functionalized intermediates are common. For example, pyrazolo[1,5-a]pyrazines are synthesized via condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by acid-catalyzed ring closure. Reaction optimization (e.g., temperature, solvent polarity) is crucial to avoid side products like regioisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data, such as conflicting LogD or pKa values?

  • Methodological Answer : Discrepancies in LogD (e.g., -1.24 vs. -2.38) may arise from differences in assay conditions (e.g., buffer ionic strength, temperature). Cross-validate using shake-flask methods at controlled pH and compare with computational predictions (e.g., MarvinSketch). For pKa (3.17), potentiometric titration under standardized conditions (e.g., 25°C, 0.15 M KCl) is recommended .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting this scaffold?

  • Methodological Answer : Systematically modify substituents at positions 2 (carboxylic acid) and the diazocine ring. For example:

PositionModificationObserved Impact (Analogous Systems)
C-2EsterificationIncreased LogP (e.g., ethyl ester: LogP 1.07 → 2.45)
C-7FluorinationEnhanced metabolic stability (e.g., difluoromethyl analogs in pyrimido-piperazinones)
  • Prioritize high-throughput screening of analogs for binding affinity to target receptors (e.g., GPCRs, kinases).

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking using software like AutoDock Vina or Schrödinger Suite. Use the compound’s pKa (3.17) to model ionization states at physiological pH. For example, the deprotonated carboxylic acid may form hydrogen bonds with catalytic residues in enzymes. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What analytical methods are suitable for detecting degradation products during stability studies?

  • Methodological Answer : Employ LC-MS/MS with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% formic acid). Monitor for common degradation pathways:

  • Hydrolysis : Carboxylic acid → amide or ester derivatives.
  • Oxidation : Ring-opening at nitrogen sites (detectable via HRMS shifts of +16 Da) .

Critical Considerations for Experimental Design

  • Hygroscopicity : The compound’s hygroscopic nature (evidenced by high polar surface area) necessitates anhydrous storage (e.g., desiccator with silica gel) .
  • Metabolic Stability : Use human liver microsome assays to evaluate CYP450-mediated oxidation. Metabolites like 4-oxo derivatives have been identified in related pyrazolo-diazepines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.